molecular formula C9H14N2O2 B2900071 ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate CAS No. 2227206-28-0

ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2900071
CAS RN: 2227206-28-0
M. Wt: 182.223
InChI Key: LNOQXHDAYMHVSM-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization, which affords the important pyrazole skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, some pyrazole compounds are solid at room temperature .

Safety and Hazards

Pyrazole compounds should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

Pyrazoles have been the focus of many research studies due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and exploring the biological activity of novel pyrazole derivatives .

properties

IUPAC Name

ethyl 2-ethyl-4-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(7(3)6-10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQXHDAYMHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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